Cas no 404586-53-4 (1-ethyl-1H-pyrazolo3,4-dpyrimidin-4-amine)
1-ethyl-1H-pyrazolo3,4-dpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-ethyl-
- 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-ethyl-1H-pyrazolo3,4-dpyrimidin-4-amine
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- Inchi: 1S/C7H9N5/c1-2-12-7-5(3-11-12)6(8)9-4-10-7/h3-4H,2H2,1H3,(H2,8,9,10)
- InChI Key: ZKQQZCHGRXLMOI-UHFFFAOYSA-N
- SMILES: C1=NC(N)=C2C=NN(CC)C2=N1
1-ethyl-1H-pyrazolo3,4-dpyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1644892-50mg |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
404586-53-4 | 94.0% | 50mg |
$306.0 | 2023-09-22 | |
| Enamine | EN300-1644892-100mg |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
404586-53-4 | 94.0% | 100mg |
$457.0 | 2023-09-22 | |
| Enamine | EN300-1644892-250mg |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
404586-53-4 | 94.0% | 250mg |
$650.0 | 2023-09-22 | |
| Enamine | EN300-1644892-500mg |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
404586-53-4 | 94.0% | 500mg |
$1025.0 | 2023-09-22 | |
| Enamine | EN300-1644892-1000mg |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
404586-53-4 | 94.0% | 1000mg |
$1315.0 | 2023-09-22 | |
| Enamine | EN300-1644892-2500mg |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
404586-53-4 | 94.0% | 2500mg |
$2576.0 | 2023-09-22 | |
| Enamine | EN300-1644892-5000mg |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
404586-53-4 | 94.0% | 5000mg |
$3812.0 | 2023-09-22 | |
| Enamine | EN300-1644892-10000mg |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
404586-53-4 | 94.0% | 10000mg |
$5652.0 | 2023-09-22 | |
| Chemenu | CM434706-1g |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
404586-53-4 | 95%+ | 1g |
$1577 | 2023-02-17 | |
| Enamine | EN300-1644892-0.05g |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
404586-53-4 | 94% | 0.05g |
$306.0 | 2023-06-04 |
1-ethyl-1H-pyrazolo3,4-dpyrimidin-4-amine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 1-ethyl-1H-pyrazolo3,4-dpyrimidin-4-amine
Introduction to 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 404586-53-4)
1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 404586-53-4) is a potent and selective inhibitor of the adenosine A2A receptor, which has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound, also known as Etozoline, has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammatory conditions.
The adenosine A2A receptor is a member of the G-protein coupled receptor (GPCR) family and plays a crucial role in various physiological processes, including modulation of neurotransmission, immune responses, and cardiovascular function. The selective inhibition of this receptor by 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown promising results in preclinical studies, demonstrating its potential to alleviate symptoms associated with Parkinson's disease, multiple sclerosis, and other neurodegenerative conditions.
Recent research has further elucidated the mechanism of action of 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Studies have shown that this compound effectively competes with adenosine for binding to the A2A receptor, thereby blocking the downstream signaling pathways that contribute to inflammation and neurodegeneration. This competitive inhibition is highly specific, minimizing off-target effects and enhancing the therapeutic window.
In addition to its neuroprotective properties, 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been investigated for its anti-inflammatory effects. Preclinical models have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of chronic inflammation. These findings suggest that 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may have broad therapeutic applications beyond neurological disorders.
The pharmacokinetic profile of 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively characterized in both in vitro and in vivo studies. It exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it a suitable candidate for further clinical development. The compound is rapidly absorbed following oral administration and has a half-life that allows for once-daily dosing regimens.
Clinical trials evaluating the safety and efficacy of 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are currently underway. Early phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal adverse effects. These preliminary results are encouraging and support further investigation in larger patient populations.
One of the key challenges in the development of 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is optimizing its formulation to enhance its stability and bioavailability. Researchers are exploring various strategies, including prodrug approaches and nanoparticle formulations, to improve the drug's delivery properties. These efforts aim to maximize the therapeutic benefits while minimizing potential side effects.
In conclusion, 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 404586-53-4) represents a promising therapeutic agent with potential applications in the treatment of neurological disorders and inflammatory conditions. Its selective inhibition of the adenosine A2A receptor, coupled with its favorable pharmacokinetic profile and safety profile, make it an attractive candidate for further clinical development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for innovative treatments in the future.
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